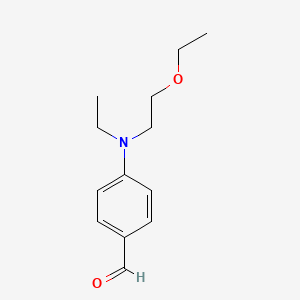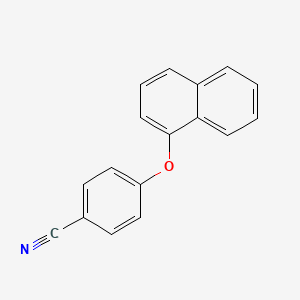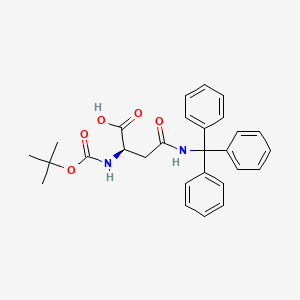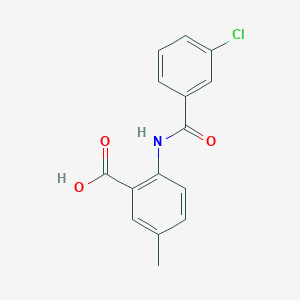
5,8-二氟-4-羟基喹啉
描述
5,8-Difluoro-4-hydroxyquinoline is a compound with the empirical formula C9H5F2NO and a molecular weight of 181.14 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Fluorinated quinolines, such as 5,8-Difluoro-4-hydroxyquinoline, can be synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 5,8-Difluoro-4-hydroxyquinoline can be represented by the SMILES stringOc1ccnc2c(F)ccc(F)c12 . This indicates that the compound has a bicyclic structure consisting of a pyridine ring fused to a phenol, with fluorine atoms attached at positions 5 and 8 . Physical And Chemical Properties Analysis
5,8-Difluoro-4-hydroxyquinoline is a solid substance . It does not have a flash point, indicating that it is not flammable . The compound is classified as non-combustible solids .科学研究应用
1. 荧光传感器和光学性质
5,8-二氟-4-羟基喹啉和相关化合物因其在开发 pH 敏感荧光传感器中的潜力而受到研究。研究人员合成了表现出 pH 依赖性荧光的 OFF-ON-OFF 型衍生物,这可归因于光致分子内电子转移过程。该特性对于开发新的超分子传感器和发光器件具有重要意义 (陈, 王, 万, 边, & 蒋, 2011)。此外,已经研究了基于 8-羟基喹啉的金属配合物的发光特性,包括具有氟基团的金属配合物,由于其强荧光和特定发射波长,显示出在光电器件中的潜在应用 (严雄, 2012).
2. 合成和表征
已经探索了 8-羟基喹啉的各种二价过渡金属配合物的合成和光谱表征。这些研究提供了对这些配合物的分子结构和性质的深入了解,这对于它们在不同科学领域的应用至关重要 (帕特尔 & 帕特尔, 2017).
3. 金属离子检测和化学传感器
8-羟基喹啉衍生物,包括具有羟基和氟取代基的衍生物,已被用于开发用于金属离子的新型荧光化学传感器。由于其灵敏度和选择性,这些化学传感器可以检测和定量各种金属离子,这在分析化学、材料科学和生物应用中至关重要 (罗希尼, 保罗, & 卢克萨米, 2020).
4. 缓蚀
已经合成并确定了 8-羟基喹啉衍生物作为酸性环境中金属的有效缓蚀剂。已经研究了它们的抑制性能和机理,表明在工业腐蚀防护中具有潜在应用 (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
5. 抗真菌和药用应用
尽管排除了药物使用信息,但值得注意的是,8-羟基喹啉衍生物,包括具有氟取代基的衍生物,已显示出显着的生物活性,包括抗真菌特性。这突出了它们作为药物设计中治疗各种疾病的支架的潜力 (皮皮, 洛佩斯, 雷吉纳托, 席尔瓦, 若阿金, 阿尔维斯, 席尔维拉, 凡斯坦, 安德拉德, & 弗恩特弗里亚, 2018).
安全和危害
The compound is classified under Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
未来方向
Given the wide range of biological activities exhibited by compounds containing the 8-hydroxyquinoline (8-HQ) moiety, 5,8-Difluoro-4-hydroxyquinoline could potentially serve as a building block for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .
作用机制
Target of Action
5,8-Difluoro-4-hydroxyquinoline is a derivative of quinoline, a class of compounds known for their wide range of biological activities . The primary targets of quinoline derivatives are often various enzymes, which they inhibit, leading to antibacterial, antineoplastic, and antiviral activities . .
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, often involving the inhibition of enzyme activity . The presence of fluorine atoms in the compound may enhance its biological activity and provide unique properties .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of pathways due to their broad spectrum of biological activity .
Result of Action
Given its classification as a quinoline derivative, it may exhibit antibacterial, antineoplastic, and antiviral activities .
生化分析
Biochemical Properties
5,8-Difluoro-4-hydroxyquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial DNA replication, making it a potential antibacterial agent . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts the supercoiling of bacterial DNA, leading to cell death . Additionally, 5,8-Difluoro-4-hydroxyquinoline can bind to metal ions, forming complexes that enhance its biochemical activity .
Cellular Effects
The effects of 5,8-Difluoro-4-hydroxyquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,8-Difluoro-4-hydroxyquinoline has been observed to induce apoptosis by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, 5,8-Difluoro-4-hydroxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s ability to inhibit DNA gyrase and topoisomerase IV is due to its binding to the active sites of these enzymes, preventing them from catalyzing the supercoiling of DNA . Additionally, 5,8-Difluoro-4-hydroxyquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . This results in the modulation of various cellular pathways and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 5,8-Difluoro-4-hydroxyquinoline in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 5,8-Difluoro-4-hydroxyquinoline remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to 5,8-Difluoro-4-hydroxyquinoline has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5,8-Difluoro-4-hydroxyquinoline vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
5,8-Difluoro-4-hydroxyquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, 5,8-Difluoro-4-hydroxyquinoline can be metabolized by liver enzymes, resulting in the formation of active metabolites that contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of 5,8-Difluoro-4-hydroxyquinoline within cells and tissues are critical factors that influence its efficacy and toxicity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 5,8-Difluoro-4-hydroxyquinoline can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of the compound within tissues also determines its therapeutic potential and side effect profile .
Subcellular Localization
The subcellular localization of 5,8-Difluoro-4-hydroxyquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 5,8-Difluoro-4-hydroxyquinoline can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its presence in the mitochondria can influence cellular metabolism and energy production .
属性
IUPAC Name |
5,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQXQAYFERRWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653757 | |
| Record name | 5,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874781-10-9 | |
| Record name | 5,8-Difluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 874781-10-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)




![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)
